3-Méthoxyflavone

Vue d'ensemble

Description

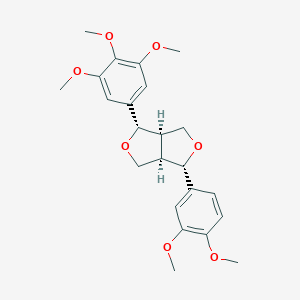

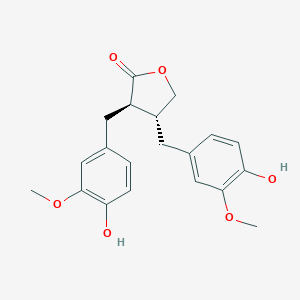

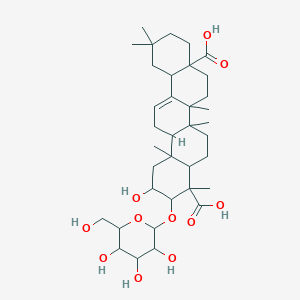

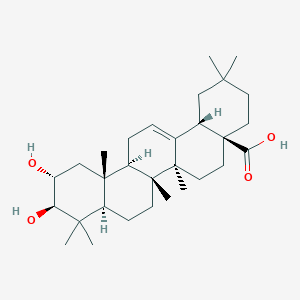

3-Methoxyflavone is a flavonoid compound characterized by the presence of a methoxy group at the third position of the flavone structure. Flavonoids are plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . 3-Methoxyflavone, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Investigated for its role in plant defense mechanisms and pigmentation.

Industry: Utilized in the production of natural pigments and as a bioactive compound in functional foods.

Mécanisme D'action

The mechanism of action of 3-Methoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis and inhibits cell proliferation through pathways involving cytochrome P450 enzymes.

Safety and Hazards

3-Methoxyflavone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Analyse Biochimique

Biochemical Properties

3-Methoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo biotransformations catalyzed by uridine diphospho-glycosyltransferases . These enzymes transfer an activated sugar to the 3-Methoxyflavone, forming a glycosidic bond . This process changes the biological activity of 3-Methoxyflavone, increases its water solubility, reduces toxic and side effects, and improves specific targeting .

Cellular Effects

3-Methoxyflavone has been shown to have various effects on cells. For example, it has been reported to exhibit anticancer activity against different types of cancers . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methoxyflavone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit cell proliferation by reducing the expression of proliferating cell nuclear antigen (PCNA) protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxyflavone change over time. For example, it has been shown that 3-Methoxyflavone undergoes progressive demethylation and/or hydroxylation and 4-O-methylglucosylation over time in the presence of certain strains of fungi .

Metabolic Pathways

3-Methoxyflavone is involved in various metabolic pathways. For instance, it undergoes biotransformations involving the attachment of a sugar molecule to form glycosides . This process involves enzymes such as uridine diphospho-glycosyltransferases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of 3-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: Industrial production of 3-Methoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Biotransformation using fungal cultures, such as those from the genus Isaria, has also been explored for the production of methoxyflavones .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxyflavone undergoes various chemical reactions, including:

Oxidation: Enzymatic oxygenation can lead to the formation of hemiacetals and subsequent esterification.

Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.

Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and enzymes like those from Aspergillus niger.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like methyl iodide and bases such as potassium carbonate are commonly employed.

Major Products:

Oxidation: Formation of hemiacetals and esters.

Reduction: Reduced flavone derivatives.

Substitution: Various methoxy-substituted flavones.

Comparaison Avec Des Composés Similaires

3-Methoxyflavone can be compared with other methoxyflavones such as:

3-Hydroxyflavone: Lacks the methoxy group, leading to different biological activities.

Quercetin: A widely studied flavonoid with multiple hydroxyl groups, exhibiting stronger antioxidant properties.

Baicalein: Contains hydroxyl groups at different positions, influencing its pharmacological effects.

Uniqueness: 3-Methoxyflavone’s unique methoxy group at the third position distinguishes it from other flavonoids, contributing to its specific biological activities and potential therapeutic applications.

Conclusion

3-Methoxyflavone is a versatile flavonoid with significant potential in various scientific and industrial fields. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.

Propriétés

IUPAC Name |

3-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIANDVQAMEDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222751 | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7245-02-5 | |

| Record name | 3-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Methoxyflavone?

A1: 3-Methoxyflavone has the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol. []

Q2: Are there any characteristic spectroscopic data points for 3-Methoxyflavone?

A2: Yes, the 1H NMR spectrum of 3-Methoxyflavone typically exhibits singlets at δ 3.8 ppm for the methoxy group. [] Additionally, IR spectra usually show bands at 1620-1640 cm-1 (C=O). []

Q3: How does the presence of a methoxy group at position 3 affect the biological activity of flavones?

A3: Studies suggest that 3-methoxyflavones can be more potent than their non-methoxy counterparts. For example, substituted 3-methoxyflavones have demonstrated greater potency compared to 3-O-methylquercetin. [] The 3-methoxy group is particularly important for antiviral activity against picornaviruses. [, ]

Q4: What is the impact of hydroxyl groups on the antioxidant activity of 3-methoxyflavones?

A4: The number and position of hydroxyl groups can significantly impact antioxidant activity. For instance, 5,7,4′-trihydroxy-3,6-dimethoxyflavone (1) and 5,7,4′-trihydroxy-3,3′-dimethoxyflavone (2) exhibited significant radical-scavenging activity. [, ]

Q5: How does methylation at the C-5 or C-7 hydroxyl group affect antioxidant activity in 3-methoxyflavones?

A5: Methylation at these positions can decrease antioxidant activity. Research showed that the presence of free hydroxyl groups at the C-5 and C-7 positions contributes to higher antioxidant capacity. [, ]

Q6: Does prenylation of stilbenes influence their cytotoxic effects?

A6: Research suggests that prenylation can increase cytotoxic activity. A study found that the prenylated stilbene 4′-(2-methyl-2-buten-4-yl)oxyresveratrol (6) displayed strong cytotoxic effects against murine leukemia P-388 cells. []

Q7: What are some of the reported biological activities of 3-Methoxyflavones?

A7: 3-Methoxyflavones have shown antiviral [, ], antioxidant [, ], anti-inflammatory [, ], and α-amylase inhibitory activities [, ]. They have also demonstrated antifungal activity against specific fungi like Cladosporium herbarum. []

Q8: Which diseases have 3-methoxyflavones been implicated in potentially treating due to their antioxidant properties?

A8: Due to their antioxidant activity, 3-methoxyflavones are suggested to have potential in treating diseases associated with oxidative stress, such as ischemia, inflammation, and cancer. []

Q9: How do 3-methoxyflavones exert their antiviral effects against viruses like poliovirus?

A9: Research suggests that 3-methoxyflavones can protect host cells from viral-induced shutdown of cellular protein synthesis. This protective effect was observed in studies with poliovirus. []

Q10: What specific enzymes can be inhibited by 3-methoxyflavones, and what are the implications of this inhibition?

A10: 3-Methoxyflavones have been shown to inhibit α-amylase [, ] and xanthine oxidase (XOD). [] Inhibiting α-amylase can have implications for managing blood sugar levels, while XOD inhibition is relevant in treating gout.

Q11: What are some methods for synthesizing 3-Methoxyflavones?

A11: Several methods exist for synthesizing 3-Methoxyflavones, including:

- Condensation of 2'-hydroxychalcones with alkaline hydrogen peroxide (Algar-Flynn-Oyamada oxidation) followed by methylation. []

- Synthesis via 1-(2-hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones as key intermediates. []

- Modified Baker-Venkataraman rearrangement using a solid base and a phase-transfer catalyst. []

Q12: Can you describe the synthesis of 3-methoxyflavones involving the Baker-Venkataraman rearrangement?

A12: This method involves treating an o-hydroxyacetophenone derivative with an aromatic acid chloride in the presence of a base to yield a 1,3-diketone. This diketone is then cyclized under acidic conditions to form the desired 3-methoxyflavone. []

Q13: Are there alternative synthetic routes to obtain specific 3-Methoxyflavone derivatives?

A13: Yes, for example, 5,6,7-trihydroxy-3-methoxyflavones can be synthesized from 6-hydroxy-3,5,7-trimethoxyflavones via selective demethylation using reagents like anhydrous aluminum chloride or aluminum bromide in acetonitrile. []

Q14: What are some natural sources of 3-Methoxyflavones?

A14: 3-Methoxyflavones are found in various plants, including:

- Varthemia iphionoides [, ]

- Lupinus luteus (yellow lupin) []

- Euphorbia grantii []

- Helichrysum kraussii and H. odoratissimum [, ]

- Chorizanthe diffusa []

- Gnaphalium gracile []

- Bauhinia glauca []

- Conyza blinii []

- Morus wittiorum []

- Pteroxygonum giraldii []

- Pluchea carolinensis []

- Albizia zygia []

- Tarchonanthus camphoratus [, ]

- Sonchus erzincanicus []

- Acacia confusa [, ]

- Rhododendron delavayi []

- Dalbergia odorifera []

- Crotalaria madurensis []

- Gardenia ternifolia []

- Morus australis []

- Caesalpinia minax []

- Croton brasiliensis []

- Blumea balsamifera []

- Leontopodium leontopodioides []

Q15: How stable are 3-Methoxyflavones under different conditions?

A15: The stability of 3-Methoxyflavones can vary depending on the specific compound and environmental factors such as temperature, pH, and exposure to light and oxygen. More research is needed to comprehensively understand the stability of various 3-Methoxyflavone derivatives.

Q16: What analytical techniques are used to characterize and quantify 3-Methoxyflavones?

A16: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and identifying characteristic protons and carbons. [, , , ]

- Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns. [, , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Used to analyze the absorption and transmittance of light through the compound. [, ]

- Infrared (IR) spectroscopy: Helps identify functional groups present in the molecule. []

- High-performance liquid chromatography (HPLC): Used to separate, identify, and quantify different compounds in a mixture. []

- Fast-atom bombardment (FAB) mass spectrometry: A softer ionization technique useful for analyzing polar and thermally labile compounds. []

- Collision-induced dissociation (CID) tandem mass spectrometry: Helps elucidate fragmentation pathways and provide structural information. []

Q17: What are some areas where further research on 3-Methoxyflavones is needed?

A17: Further research is required to:

Q18: Are there any computational studies exploring the structure-activity relationships of 3-methoxyflavones?

A18: While limited research is available specifically on 3-methoxyflavones, computational studies on flavonoids in general utilize techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict their biological activities and interactions with target proteins. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.